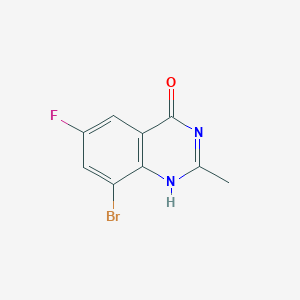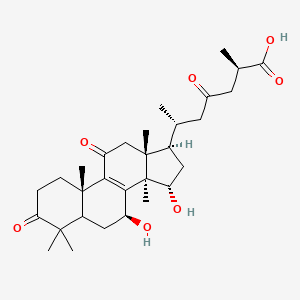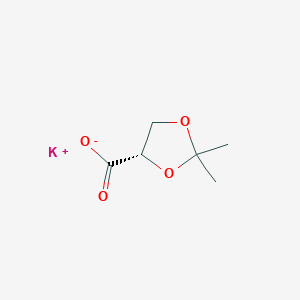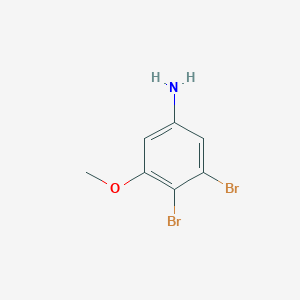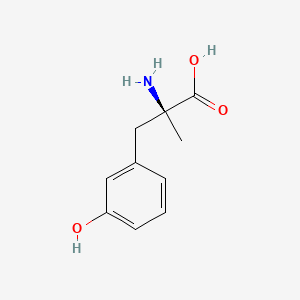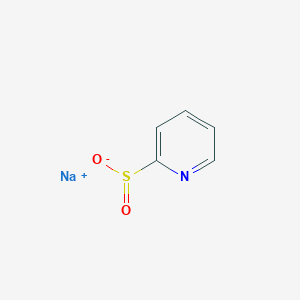![molecular formula C10H10ClN3 B7981176 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7981176.png)
4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. Pyrrolopyrimidines are known for their bioisosteric relationship with purines, making them attractive pharmacophores in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by the addition of cyclopropylmethyl groups. The lithiation process is often aided by bis(2-dimethylaminoethyl) ether, which increases the yield and stability of the lithiated intermediate . The reaction conditions generally involve the use of deuterium oxide quench experiments to ensure a higher degree of lithiation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The C-4 position is reactive in nucleophilic aromatic substitutions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Alkylation and Arylation: The N-7 position can be alkylated, arylated, or glycosylated.
Common Reagents and Conditions
Lithiation Reagents: Bis(2-dimethylaminoethyl) ether is commonly used to aid lithiation.
Cross-Coupling Reagents: Boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for use in medicinal chemistry.
Scientific Research Applications
4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for bioactive molecules with potential antiviral, antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: The compound’s bioisosteric relationship with purines makes it useful in studying biological pathways and molecular interactions.
Industrial Applications: It can be used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to mimic purines, thereby interfering with biological processes that involve purine metabolism. This can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A key starting material for the synthesis of various pyrrolopyrimidines.
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and have comparable biological activities.
Uniqueness
4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its reactivity and potential for functionalization. This makes it a valuable scaffold for developing new bioactive molecules with diverse therapeutic applications.
Properties
IUPAC Name |
4-chloro-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-8-3-4-14(5-7-1-2-7)10(8)13-6-12-9/h3-4,6-7H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEISTFEIIXFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

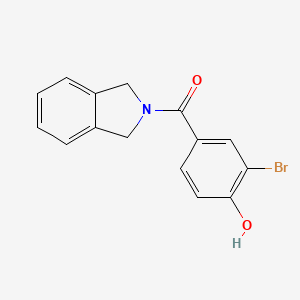

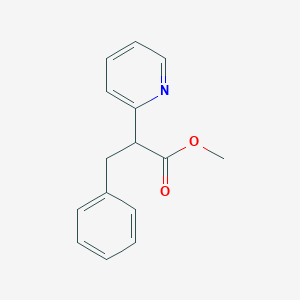
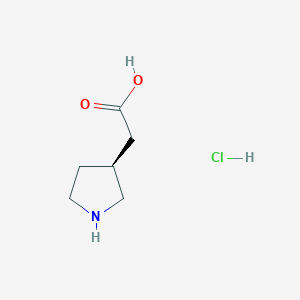
![2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7981138.png)

